1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and sulfonation steps are carefully monitored to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfon
Properties
IUPAC Name |
1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVPZQWKLQRCFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164433 | |
Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149949-87-1 | |
Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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